Cas no 867267-28-5 (5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde)

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde structure
867267-28-5 structure
Product Name:5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
CAS 번호:867267-28-5
MF:C7H7NO3
메가와트:153.135381937027
MDL:MFCD13189872
CID:1119701
PubChem ID:72212498
Update Time:2025-11-02

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 5-hydroxy-2-methoxy-4-Pyridinecarboxaldehyde
    • 5-hydroxy-2-methoxypyridine-4-carbaldehyde
    • 5-Hydroxy-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 5-Hydroxy-2-methoxyisonicotinaldehyde
    • 5-Hydroxy-2-methoxypyridine-4-carboxaldehyde
    • AB69287
    • 867267-28-5
    • BS-50775
    • MFCD13189872
    • SCHEMBL15065382
    • CS-0119822
    • 5-HYDROXY-2-METHOXY-PYRIDINE-4-CARBALDEHYDE
    • GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • 5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
    • MDL: MFCD13189872
    • 인치: 1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3
    • InChIKey: GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • 미소: O=CC1C(O)=CN=C(OC)C=1

계산된 속성

  • 정밀분자량: 153.042593085g/mol
  • 동위원소 질량: 153.042593085g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 140
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.8
  • 토폴로지 분자 극성 표면적: 59.4Ų

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A029207531-1g
5-Hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$556.38 2023-08-31
TRC
H854285-10mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
10mg
$ 50.00 2022-06-02
TRC
H854285-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
50mg
$ 160.00 2022-06-02
TRC
H854285-100mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
100mg
$ 250.00 2022-06-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01302-5g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
5g
$1180 2023-09-07
Chemenu
CM328166-250mg
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
250mg
$424 2022-03-01
Chemenu
CM328166-1g
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
1g
$1151 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
50mg
1373.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-200mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
200mg
3434.0CNY 2021-07-14
eNovation Chemicals LLC
Y1103826-1g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$1600 2024-07-24

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
참조
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

합성 방법 2

반응 조건
1.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
2.2 Solvents: Water ;  pH 7 - 8
참조
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 2 h, -40 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
2.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
3.2 Solvents: Water ;  pH 7 - 8
참조
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

합성 방법 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
참조
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

합성 방법 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C
참조
A regioselective route to 5- and 6-azaindoles
Lomberget, Thierry; et al, Synlett, 2005, (13), 2080-2082

합성 방법 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
참조
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

합성 방법 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
참조
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

합성 방법 8

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
1.3 Reagents: Acetic acid ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
참조
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

합성 방법 9

반응 조건
1.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
1.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.3 2 h, -40 °C
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
1.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
참조
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 4 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
참조
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 2 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
2.3 Reagents: Acetic acid ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
3.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
참조
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

합성 방법 12

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Peracetic acid ;  -78 °C → 0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt
2.2 3 h, rt
3.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
3.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
3.3 2 h, -40 °C
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
3.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
4.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
참조
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Raw materials

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Preparation Products

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:867267-28-5)5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
주문 번호:A934737
인벤토리 상태:in Stock
재다:100mg/250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:15
가격 ($):248.0/356.0/926.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:867267-28-5)5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
A934737
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):248.0/356.0/926.0
Email